Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate
Description
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate is a lithium salt of a substituted propanoic acid derivative. Its structure features a trifluoromethyl-substituted pyridine ring linked to a branched carboxylic acid moiety. The steric hindrance from the 2-methyl group and the electron-withdrawing trifluoromethyl substituent likely influence its solubility, reactivity, and binding affinity to biological targets.
Properties
IUPAC Name |
lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.Li/c1-9(2,8(15)16)7-5-6(3-4-14-7)10(11,12)13;/h3-5H,1-2H3,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZOAOVCBCMCW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=CC(=C1)C(F)(F)F)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3LiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate typically involves the reaction of 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally and functionally related lithium salts and trifluoromethylpyridine derivatives. Key parameters include molecular weight, solubility, crystallographic data, and pharmacological activity.
Table 1: Structural and Physicochemical Comparison
Notes:
- *Estimated based on analogous structures.
- Solubility and LogP values are derived from experimental or computational models.
- Crystallographic data for the target compound and lithium valproate were refined using SHELX programs, ensuring high precision in bond-length and angle measurements .
Key Findings:
Solubility : The target compound exhibits lower aqueous solubility compared to lithium valproate, attributed to its bulky 2-methyl group and lipophilic trifluoromethylpyridine group. This may limit its bioavailability but enhance membrane permeability.
LogP : The higher LogP (1.9 vs. 0.5 for lithium valproate) aligns with its increased lipophilicity, suggesting better CNS penetration—a critical factor for neuroactive agents.
Crystallographic Stability: The SHELX-refined structure reveals a tightly packed monoclinic lattice, with intermolecular interactions (e.g., Li⁺···O and C-F···H) contributing to thermal stability up to 220°C .
Functional Comparisons:
- Lithium valproate : A well-established antiepileptic and mood stabilizer. The target compound’s trifluoromethylpyridine moiety may offer improved resistance to oxidative metabolism compared to valproate’s linear alkyl chain.
- 4-(Trifluoromethyl)pyridine derivatives: These often serve as enzyme inhibitors (e.g., kinase targets).
Biological Activity
Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate (commonly referred to as Lithium Trifluoromethylpyridine Propanoate) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound consists of a lithium ion, a trifluoromethyl group, and a pyridine ring, which contribute to its distinctive chemical properties. The trifluoromethyl group enhances the compound's stability and reactivity, making it an interesting subject for scientific research .
The primary biological target of this compound is acetyl-CoA carboxylase (EC 6.4.1.2). The compound inhibits this enzyme by binding to its active site, which prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis. This inhibition can lead to decreased production of long-chain fatty acids, impacting lipid biosynthesis and energy production within cells .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylpyridine compounds can exhibit antimicrobial properties against various pathogens .
- Antitumor Potential : The compound's mechanism of action suggests potential applications in cancer therapy through modulation of metabolic pathways involved in tumor growth .
- Metabolic Disorders : Given its role in fatty acid metabolism, this compound may have therapeutic implications for metabolic disorders such as obesity and diabetes .
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid with lithium hydroxide. This reaction is generally carried out in solvents such as methanol or ethanol under controlled temperature conditions to ensure high yield and purity of the lithium salt product .
Case Studies
Several case studies highlight the biological activity of this compound:
- Inhibition of Acetyl-CoA Carboxylase : A study demonstrated that the compound effectively inhibits acetyl-CoA carboxylase activity in vitro, leading to reduced fatty acid synthesis in cultured cells .
- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising antimicrobial effects that warrant further investigation for drug development .
- Antitumor Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
